![molecular formula C20H14N2O3 B5693940 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5693940.png)
3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile
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Overview
Description
3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile, also known as MNAN, is a synthetic compound that has been studied for its potential applications in scientific research. MNAN is a member of the acrylonitrile family, which is known for its diverse range of applications in chemistry and biology.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile involves its inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters in the brain. This increase in neurotransmitter levels has been shown to have a range of effects, including improved mood, increased energy, and enhanced cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have a range of other biochemical and physiological effects. These include increased oxygen consumption, improved glucose metabolism, and enhanced mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its potency as a MAO-A inhibitor. This makes it a useful tool for studying the role of MAO-A in various physiological processes. However, one of the limitations of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new MAO-A inhibitors based on the structure of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile. Another area of interest is the investigation of the effects of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the use of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile in the development of new treatments for neurological disorders such as depression and anxiety.
Synthesis Methods
The synthesis of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 2-methoxy-1-naphthylamine and 4-nitrobenzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a key role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
properties
IUPAC Name |
(Z)-3-(2-methoxynaphthalen-1-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-21)14-6-9-17(10-7-14)22(23)24/h2-12H,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPAXYZGMISRPT-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methoxynaphthalen-1-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
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